- Selective Oxidation of Alcohols with Alkali Metal Bromides as Bromide Catalysts: Experimental Study of the Reaction MechanismJournal of Organic Chemistry, 2014, 79(13), 6094-6104,
Cas no 938-16-9 (2,2-Dimethylpropiophenone)

2,2-Dimethylpropiophenone structure
商品名:2,2-Dimethylpropiophenone
2,2-Dimethylpropiophenone 化学的及び物理的性質
名前と識別子
-
- 2,2-Dimethyl-1-phenylpropan-1-one
- 2,2-Dimethylpropiophenone~Pivalophenone
- alpha,alpha,alpha-Trimethylacetophenone
- 2,2-Dimethylpropiophenone
- 2,2-Dimethyl-1-phenyl-1-propanone (ACI)
- Pivalophenone (6CI, 7CI, 8CI)
- 1-Phenyl-2,2-dimethyl-1-propanone
- 2,2,2-Trimethylacetophenone
- Phenyl tert-butyl ketone
- tert-Butyl phenyl ketone
- α,α,α-Trimethylacetophenone
- α,α-Dimethylpropiophenone
- CS-0089440
- t-butyl phenyl ketone
- NS00014923
- .alpha.,.alpha.-Dimethylpropiophenone
- 938-16-9
- 5-METHYL-5-NITRO-HEXAN-2-OL
- A844714
- Q27271899
- NCGC00257286-01
- AS-61168
- EN300-49138
- 2,2-Dimethylpropiophenone 98%
- AKOS009157738
- 2,2-Dimethylpropiophenone, 98%
- AI3-11505
- 1-Propanone,2,2-dimethyl-1-phenyl-
- D97414
- EINECS 213-338-0
- MFCD00008844
- DTXCID3028184
- Tox21_303564
- 2,2-Dimethyl-1-phenyl-1-propanone
- DTXSID1048209
- SCHEMBL226691
- UNII-96BA178UNX
- DB-057435
- 96BA178UNX
- 2,2-dimethyl-1-phenyl-propan-1-one
- CAS-938-16-9
- 1-Propanone, 2,2-dimethyl-1-phenyl-
- t-BuBz
- InChI=1/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H
- Pivalophenone
- CHEMBL479495
-
- MDL: MFCD00008844
- インチ: 1S/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3
- InChIKey: OECPUBRNDKXFDX-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C)(C)C)C1C=CC=CC=1
- BRN: 1906460
計算された属性
- せいみつぶんしりょう: 162.10400
- どういたいしつりょう: 162.104
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1A^2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.97 g/mL at 25 °C(lit.)
- ふってん: 219-222 °C(lit.)
- フラッシュポイント: 華氏温度:188.6°f< br / >摂氏度:87°C< br / >
- 屈折率: n20/D 1.508(lit.)
- すいようせい: Not miscible with water.
- PSA: 17.07000
- LogP: 2.91540
- ようかいせい: 未確定
2,2-Dimethylpropiophenone セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- 福カードFコード:10
-
危険物標識:
- リスク用語:R36/37/38
2,2-Dimethylpropiophenone 税関データ
- 税関コード:2914399090
- 税関データ:
中国税関コード:
2914399090概要:
29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
2,2-Dimethylpropiophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-61168-5MG |
2,2-dimethyl-1-phenylpropan-1-one |
938-16-9 | >97% | 5mg |
£46.00 | 2025-02-09 | |
abcr | AB178608-1 g |
2,2,2-Trimethylacetophenone, 97%; . |
938-16-9 | 97% | 1g |
€58.00 | 2022-03-04 | |
abcr | AB178608-25 g |
2,2,2-Trimethylacetophenone, 97%; . |
938-16-9 | 97% | 25g |
€372.00 | 2022-03-04 | |
Enamine | EN300-49138-5.0g |
2,2-dimethyl-1-phenylpropan-1-one |
938-16-9 | 95% | 5g |
$98.0 | 2023-06-04 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D916329-5g |
2,2-Dimethylpropiophenone |
938-16-9 | 97% | 5g |
¥1,431.00 | 2022-01-10 | |
Cooke Chemical | BD0439353-1g |
2,2,2-Trimethylacetophenone |
938-16-9 | 97% | 1g |
RMB 208.80 | 2025-02-21 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L08729-25g |
2,2,2-Trimethylacetophenone, 97% |
938-16-9 | 97% | 25g |
¥7044.00 | 2023-03-01 | |
Apollo Scientific | OR3517-25g |
2,2-Dimethylpropiophenone |
938-16-9 | 98% | 25g |
£418.00 | 2025-02-19 | |
Fluorochem | 203963-5g |
2,2-dimethylpropiophenone |
938-16-9 | 98% | 5g |
£143.00 | 2022-03-01 | |
abcr | AB178608-5g |
2,2,2-Trimethylacetophenone, 97%; . |
938-16-9 | 97% | 5g |
€139.00 | 2024-04-16 |
2,2-Dimethylpropiophenone 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Potassium bromide Solvents: Acetonitrile , Water ; 4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
ごうせいかいろ 2
ごうせいかいろ 3
はんのうじょうけん
1.1 Catalysts: Cesium carbonate , 4H-Cycloheptathiazolium, 3-[2,6-bis(1-methylethyl)phenyl]-5,6,7,8-tetrahydro-, p… Solvents: Dimethyl sulfoxide ; 4 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- N-Heterocyclic Carbene-Catalyzed Decarboxylative Alkylation of AldehydesJournal of the American Chemical Society, 2019, 141(9), 3854-3858,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Sodium nitrite , 2,6-Diazatricyclo[3.3.1.13,7]decane-2,6-diylbis(oxy) Solvents: Acetic acid , Water ; 8 h, rt
リファレンス
- Alcohol oxidation catalysts containing 2-azaadamantan-N-oxyls and oxidation of alcohols using them, World Intellectual Property Organization, , ,
ごうせいかいろ 5
ごうせいかいろ 6
ごうせいかいろ 7
はんのうじょうけん
1.1 Solvents: Dimethyl sulfide
リファレンス
- New copper chemistry. Part 15. Organocopper reagents in dimethyl sulfideTetrahedron, 1989, 45(2), 425-34,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate , Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane , Water ; 3 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
リファレンス
- Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical CatalystOrganic Letters, 2020, 22(14), 5486-5490,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Tetrabutylammonium hydrogen sulfate , Benzenesulfonic acid, 5-[[[(1S)-2-amino-1-methyl-2-oxoethyl]amino]carbonyl]-2-io… (polystyrene resin-supported) Solvents: Acetonitrile ; 18 h, 70 °C
リファレンス
- Oxidation of secondary alcohols using solid-supported hypervalent iodine catalystsGreen Chemistry, 2019, 21(21), 5896-5903,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Sodium acetate , Palladium diacetate , Benzoic acid, 3,5-bis(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester Solvents: Polyethylene glycol ; rt; 96 h, 1 atm, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
リファレンス
- Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole systemRSC Advances, 2015, 5(125), 103210-103217,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: 4H-Cycloheptathiazolium, 3-[2,6-bis(1-methylethyl)phenyl]-5,6,7,8-tetrahydro-, p… Solvents: Dimethyl sulfoxide ; 4 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Direct Synthesis of Dialkyl Ketones from Aliphatic Aldehydes through Radical N-Heterocyclic Carbene CatalysisACS Catalysis, 2020, 10(15), 8524-8529,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 2-Azoniatricyclo[3.3.1.13,7]decane, 5-fluoro-2-oxo-, nitrate (1:1) Solvents: Acetic acid ; 0.5 h, rt
1.2 Reagents: Sodium carbonate , Sodium sulfite Solvents: Diethyl ether , Water
1.2 Reagents: Sodium carbonate , Sodium sulfite Solvents: Diethyl ether , Water
リファレンス
- Highly Efficient, Organocatalytic Aerobic Alcohol OxidationJournal of the American Chemical Society, 2011, 133(17), 6497-6500,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Potassium carbonate , Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane ; 45 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
リファレンス
- Chemoselective Oxidation by Electronically Tuned Nitroxyl Radical CatalystsAngewandte Chemie, 2013, 52(31), 8093-8097,
ごうせいかいろ 14
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21H,23H-porp… Solvents: Bromotrichloromethane , Water ; 60 °C
1.2 Reagents: Oxygen Catalysts: Tetrabutylammonium hydroxide Solvents: Bromotrichloromethane , Water ; 15 min, 90 °C; 24 h, 1 atm, 90 °C
1.2 Reagents: Oxygen Catalysts: Tetrabutylammonium hydroxide Solvents: Bromotrichloromethane , Water ; 15 min, 90 °C; 24 h, 1 atm, 90 °C
リファレンス
- The aerobic oxidation of alcohols with a ruthenium porphyrin catalyst in organic and fluorinated solventsOrganic & Biomolecular Chemistry, 2008, 6(11), 1961-1965,
ごうせいかいろ 16
ごうせいかいろ 17
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Cesium carbonate , Oxygen Catalysts: Gold Solvents: Toluene ; 25 h, rt
リファレンス
- Recyclable gold nanoparticle catalyst for the aerobic alcohol oxidation and C-C bond forming reaction between primary alcohols and ketones under ambient conditionsTetrahedron, 2009, 65(7), 1461-1466,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Sodium nitrite , 2,6-Diazatricyclo[3.3.1.13,7]decane-2,6-diylbis(oxy) Solvents: Acetic acid ; 8 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Diethyl ether , Water
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Diethyl ether , Water
リファレンス
- Mechanistic Insight into Aerobic Alcohol Oxidation Using NOx-Nitroxide Catalysis Based on Catalyst Structure-Activity RelationshipsJournal of Organic Chemistry, 2014, 79(21), 10256-10268,
ごうせいかいろ 20
はんのうじょうけん
1.1 Reagents: Iodosylbenzene Catalysts: (SP-5-13)-Chloro[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-dichl… Solvents: Acetonitrile ; 2 h, rt
リファレンス
- A mild and efficient oxidation of alcohols to ketones with iodosobenzene/(salen) manganese complexSynthetic Communications, 2003, 33(22), 3961-3967,
2,2-Dimethylpropiophenone Raw materials
- 1H-ISOINDOLE-1,3(2H)-DIONE, 2-(2,2-DIMETHYL-1-OXOPROPOXY)-
- 1-[(2,2-Dimethyl-1-phenylpropoxy)methyl]-4-methoxybenzene
- Cuprate(1-), iodophenyl-, lithium (1:1)
- 2,2-Dimethyl-1-phenyl-1-propanol
- Benzoyl chloride
- Benzaldehyde
2,2-Dimethylpropiophenone Preparation Products
2,2-Dimethylpropiophenone 関連文献
-
1. Ruthenium/base-catalyzed ortho-selective C–H arylation of acylarenes with halogenated arylboronatesTetsuya Yamamoto,Tetsu Yamakawa RSC Adv. 2015 5 105829
-
Masanori Shigeno,Akihisa Kajima,Kunihito Nakaji,Kanako Nozawa-Kumada,Yoshinori Kondo Org. Biomol. Chem. 2021 19 983
-
Aleksandra Zió?kowska,Natalia Szynkiewicz,?ukasz Ponikiewski Inorg. Chem. Front. 2021 8 3851
-
Qing-Zhong Zheng,Yu-Feng Liang,Chong Qin,Ning Jiao Chem. Commun. 2013 49 5654
-
5. Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactionsKeith Smith,Gamal A. El-Hiti Green Chem. 2011 13 1579
-
6. Organic synthesis with the most abundant transition metal–iron: from rust to multitasking catalystsSujoy Rana,Jyoti Prasad Biswas,Sabarni Paul,Aniruddha Paik,Debabrata Maiti Chem. Soc. Rev. 2021 50 243
-
Ana B. Cuenca,Elena Fernández Chem. Soc. Rev. 2021 50 72
-
W. Brian Jennings,Niamh O'Connell,John F. Malone,Derek R. Boyd Org. Biomol. Chem. 2013 11 5278
-
Bryony M. Hockin,Chenfei Li,Neil Robertson,Eli Zysman-Colman Catal. Sci. Technol. 2019 9 889
-
10. Steric effects on the solvation of protonated di-tert-butyl ketone and phenyl tert-butyl ketoneAlessandro Bagno,Renato L. Boso,Nicola Ferrari,Gianfranco Scorrano J. Chem. Soc. Chem. Commun. 1995 2053
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推奨される供給者
Amadis Chemical Company Limited
(CAS:938-16-9)2,2,2-Trimethylacetophenone

清らかである:99%
はかる:25g
価格 ($):426.0